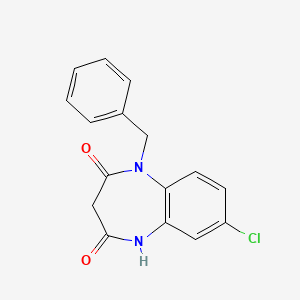
2-(Methylselanyl)tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylselanyl)tridecane is an organic compound that belongs to the class of organoselenium compounds. These compounds are characterized by the presence of selenium atoms within their molecular structure. Selenium is an essential micronutrient for mammals, including humans, and plays a crucial role in various biological processes . The unique properties of organoselenium compounds make them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)tridecane can be achieved through several methods. One common approach involves the reduction of 2-iodo-2-methyltridecane using metallic lanthanum in tetrahydrofuran. This reaction produces this compound along with some byproducts . Another method involves the addition of hydrogen to 13-bromo-2-methyldecan-2-ol, catalyzed by Raney nickel, to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often optimize reaction conditions to maximize efficiency and minimize byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylselanyl)tridecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and synthesizing derivatives.
Common Reagents and Conditions:
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by reagents such as halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while reduction can produce various alkylselenides.
Applications De Recherche Scientifique
2-(Methylselanyl)tridecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it valuable in studies related to selenium’s biological roles and its effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Methylselanyl)tridecane involves its interaction with molecular targets and pathways within biological systems. Selenium-containing compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage . The compound may also interact with other cellular components, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Methyltridecane: An isomer of 2-(Methylselanyl)tridecane, differing in the absence of selenium.
2-(Methylthio)tridecane: Similar structure but contains sulfur instead of selenium.
2-(Methylselanyl)undecane: A shorter-chain analog with similar properties.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct chemical and biological properties. Selenium’s role in biological systems and its potential therapeutic benefits make this compound particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
61539-72-8 |
|---|---|
Formule moléculaire |
C14H30Se |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
2-methylselanyltridecane |
InChI |
InChI=1S/C14H30Se/c1-4-5-6-7-8-9-10-11-12-13-14(2)15-3/h14H,4-13H2,1-3H3 |
Clé InChI |
LRZHXZMYBYYFIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


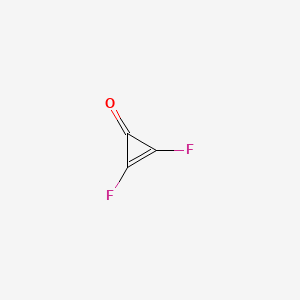

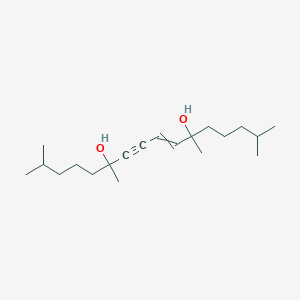
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)

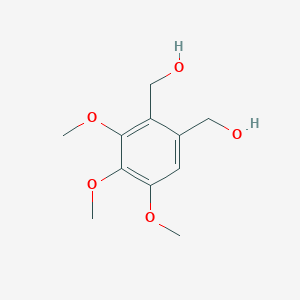
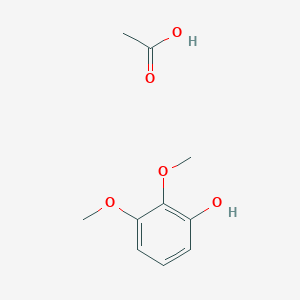
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
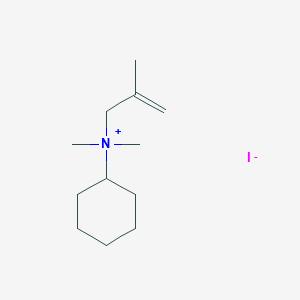
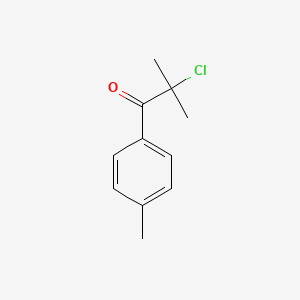
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)
